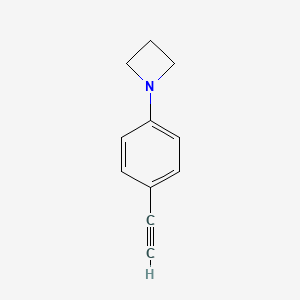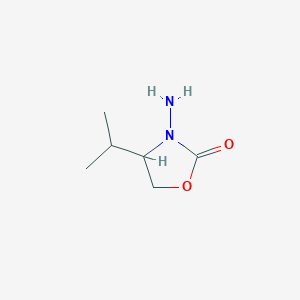
1-(4-Ethynylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethynylphenyl)azetidine is a compound that features a four-membered azetidine ring substituted with a 4-ethynylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other four-membered heterocycles. The ethynyl group adds further reactivity, making this compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)azetidine can be synthesized through several methods. One common approach involves the [2 + 2] cycloaddition reaction between an imine and an alkyne. This reaction is typically carried out under photochemical conditions, often referred to as the aza Paternò–Büchi reaction . The reaction conditions usually involve UV light irradiation in the presence of a suitable photosensitizer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale azetidine synthesis involve optimizing the cycloaddition reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(4-Ethynylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted azetidines.
Substitution: Halogenated phenyl azetidines.
科学研究应用
1-(4-Ethynylphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
作用机制
The mechanism by which 1-(4-Ethynylphenyl)azetidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target proteins, influencing cellular pathways.
相似化合物的比较
1-Phenylazetidine: Lacks the ethynyl group, resulting in different reactivity and applications.
1-(4-Bromophenyl)azetidine: Substituted with a bromine atom, leading to distinct chemical behavior.
1-(4-Methylphenyl)azetidine: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(4-Ethynylphenyl)azetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry for the development of new therapeutic agents.
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)azetidine |
InChI |
InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |
InChI 键 |
ISGGZDJOQBNBRP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)N2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)

![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)










![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
